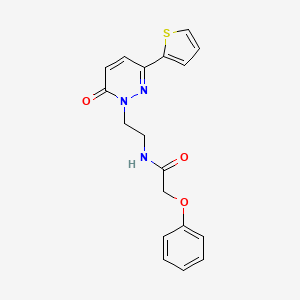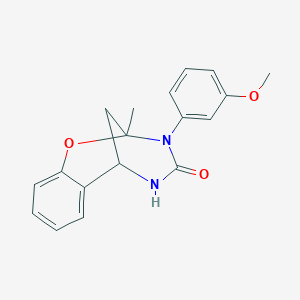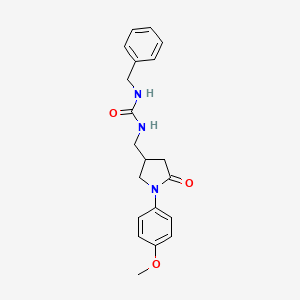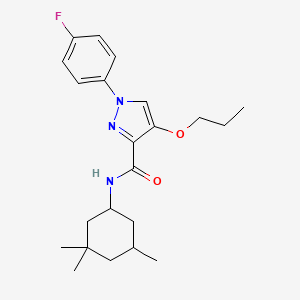![molecular formula C13H17FN6 B2687221 5-[4-(4-fluorophenyl)piperazino]-1-methyl-1H-1,2,4-triazol-3-amine CAS No. 241127-34-4](/img/structure/B2687221.png)
5-[4-(4-fluorophenyl)piperazino]-1-methyl-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[4-(4-fluorophenyl)piperazino]-1-methyl-1H-1,2,4-triazol-3-amine” is a derivative of piperazine . Piperazines have been described as ‘failed pharmaceuticals’, as some had been evaluated as potential therapeutic agents by pharmaceutical companies but never brought to the market .
Synthesis Analysis
The synthesis of piperazine derivatives has been reported in various ways. One method includes cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Some novel triazole derivatives, including those related to the structure of interest, have been synthesized and screened for antimicrobial activities. Notably, compounds synthesized from various primary amines and ester ethoxycarbonylhydrazones have shown good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Biological Activities of Hybrid Molecules
Research on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which share a structural resemblance, has led to the discovery of compounds with notable antimicrobial, antilipase, and antiurease activities. This includes the synthesis of cephalosporanic and penicillanic acid derivatives, demonstrating the compounds' versatility in addressing various biological targets (Başoğlu et al., 2013).
Antihypertensive and Diuretic Screening
A specific series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines has been synthesized and evaluated for antihypertensive and diuretic activities in spontaneously hypertensive rats. This research suggests potential applications in treating hypertension, with one compound showing ganglionic blocking activity indicating a possible mechanism of action (Meyer et al., 1989).
Novel Neuroleptic Agents
Another avenue of research has focused on synthesizing 3-phenyl-2-piperazinyl-5H-1-benzazepines and related compounds for potential neuroleptic activity. Compounds with specific substituents have shown neuroleptic-like activity, suggesting their utility as novel classes of neuroleptics for exploring antidopaminergic properties (Hino et al., 1988).
Antitumor Activity
Research into the synthesis of triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group has shown that most compounds exhibit significant inhibitory activity against CDC25B, a target of interest in cancer research. This highlights the potential of these compounds in developing new antitumor therapies (Ding et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN6/c1-18-13(16-12(15)17-18)20-8-6-19(7-9-20)11-4-2-10(14)3-5-11/h2-5H,6-9H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJSLYLCOIANNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)N)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-15-thione](/img/structure/B2687140.png)
![N-(4-bromophenyl)-5-[ethyl(phenyl)sulfamoyl]-2-fluorobenzamide](/img/structure/B2687142.png)
![4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2687143.png)
![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B2687144.png)

![rac-(1R,5R,6R)-6-(trifluoromethyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2687147.png)

![5-[(tert-butoxy)carbonyl]-3-iodo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2687150.png)

![N-(3-chlorophenyl)-12-(4-chlorophenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2687155.png)

![1-[(Cyclohexylcarbamoyl)amino]-3-(4-methylbenzenesulfonyl)urea](/img/structure/B2687157.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2687158.png)
